molecular formula C14H22N4O2 B2879311 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 730949-71-0

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2879311
CAS No.: 730949-71-0
M. Wt: 278.356
InChI Key: RJNXWJAUNGLEEE-UHFFFAOYSA-N
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Description

3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative with alkyl substitutions at positions 3 (butyl) and 7 (pentyl). Its core structure resembles theophylline (3,7-dimethylxanthine) but features longer aliphatic chains, which are expected to enhance lipophilicity and alter pharmacokinetic properties such as absorption, metabolism, and half-life .

Properties

IUPAC Name

3-butyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXWJAUNGLEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of appropriate alkyl halides with purine derivatives under controlled conditions. For instance, the reaction of 7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione with butyl bromide in the presence of a base such as sodium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act on adenosine receptors or other purine-related pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among purine-2,6-dione derivatives include:

  • Substituent positions : Modifications at positions 3, 7, and 8 dominate pharmacological activity.
  • Chain length and branching : Alkyl substituents influence lipophilicity (logP) and solubility.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) or polar moieties (e.g., hydroxyethyl) alter reactivity and binding.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/Structure Substituents (Position) Molecular Weight Key Biological Activity Reference
3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Target) 3-butyl, 7-pentyl 308.37 (calc.) Not reported (structural analysis) N/A
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl) derivative () 1,3-dimethyl, 7-piperazinylacetyl ~400 (varies) Vasodilatory (PDE3 inhibition)
3-Methyl-8-pentylthio-7-phenethyl () 3-methyl, 7-phenethyl, 8-pentylthio 414.53 Sphingosine 1-phosphate receptor modulation
7-(2-hydroxyethyl)-1,3-dimethyl () 1,3-dimethyl, 7-hydroxyethyl 224.21 Increased solubility
8-Bromo-3-methylxanthine () 3-methyl, 8-bromo 245.03 Potential kinase modulation
Theophylline () 3,7-dimethyl 180.16 Bronchodilation, PDE inhibition

Impact of Substituent Chain Length

  • In contrast, 7-propyl derivatives () have lower molecular weight (298.77 vs. 308.37 for the target), which may improve renal clearance .

Biological Activity

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 730949-71-0) is a purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. In this article, we will explore the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and potential therapeutic applications.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • Synthesis : The synthesis typically involves the reaction of alkyl halides with purine derivatives under controlled conditions to yield the desired compound.

Pharmacological Properties

Research indicates that purine derivatives like this compound exhibit a range of biological activities:

  • Antiviral Activity : Some studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Potential : Preliminary assessments indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .
  • Phosphodiesterase Inhibition : The compound may act as a phosphodiesterase inhibitor, which is significant in the treatment of various diseases including neurodegenerative disorders .

Toxicity Studies

Acute toxicity studies have been conducted to evaluate the safety profile of this compound. The findings are summarized in the table below:

CompoundLD50 (mg/kg)Toxicity Class
1953Low Toxicity
2536Low Toxicity
3752Low Toxicity
.........
201403Low Toxicity

The LD50 values for various derivatives indicate that they fall within class IV toxicity (low toxicity), suggesting a favorable safety profile for further development .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of purine derivatives including this compound. It was found that these compounds can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy .

Case Study: Antiviral Properties

Another investigation focused on the antiviral properties of purine derivatives. The results indicated that compounds similar to this compound demonstrated significant inhibition of viral replication in vitro. This positions them as promising candidates for antiviral drug development .

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and other purinergic pathways. These interactions can modulate various cellular processes including inflammation and cell proliferation.

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